molecular formula C4H5F3O3 B144483 (S)-4,4,4-Trifluoro-3-hydroxybutyric acid CAS No. 128899-79-6

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Cat. No. B144483
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a compound of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group on a four-carbon butyric acid backbone.

Synthesis Analysis

The synthesis of related fluorinated compounds has been demonstrated in several studies. For instance, a practical asymmetric synthetic route to a derivative of (S)-4,4,4-trifluoro-3-hydroxybutyric acid, specifically 4,4,4-trifluoro-3-hydroxybutyrophenone, was achieved using a heterochiral crystallization method followed by a Baeyer-Villiger oxidation reaction . This method showcases the potential for synthesizing (S)-4,4,4-trifluoro-3-hydroxybutyric acid through similar asymmetric routes, which are crucial for producing compounds with the desired stereochemistry for biological applications.

Molecular Structure Analysis

The molecular structure of fluorinated compounds often exhibits unique characteristics due to the presence of fluorine atoms. For example, a related compound, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, shows near Cs symmetry with the carboxyl group nearly coplanar with the C-OH moiety, and an intramolecular O-H...O hydrogen bond . This suggests that (S)-4,4,4-trifluoro-3-hydroxybutyric acid may also exhibit specific conformational features due to the influence of the trifluoromethyl group.

Chemical Reactions Analysis

Fluorinated hydroxy acids can participate in various chemical reactions, particularly those involving their functional groups. The hydroxyl and carboxyl groups are reactive sites that can undergo transformations such as esterification, amidation, and oxidation. The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involved a highly diastereoselective cyanohydrin formation, indicating the potential for (S)-4,4,4-trifluoro-3-hydroxybutyric acid to be used in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4,4,4-trifluoro-3-hydroxybutyric acid can be inferred from studies on similar compounds. For example, the study of poly[(R)-3-hydroxybutyric] acid using 13C NMR and infrared spectroscopy revealed insights into the crystalline and amorphous phases of the material . Such analyses are important for understanding the behavior of (S)-4,4,4-trifluoro-3-hydroxybutyric acid in different environments and could inform its storage, handling, and application in various chemical processes.

Scientific Research Applications

Biopolymer Synthesis and Biosynthesis from Methane

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is studied for its potential in the biosynthesis of biopolymers. For example, 4-Hydroxybutyric acid, a related compound, has been used in the engineered synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer from methane, showcasing its utility in developing sustainable bioplastics (Nguyen & Lee, 2021).

Chemical Structure and Properties

Studies on the chemical structure and properties of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid have been conducted to understand its behavior in various environments. For instance, its crystallization and hydrogen bonding characteristics have been explored, which is crucial for its application in synthesis and material science (Betz, Gerber, & Schalekamp, 2011).

Synthesis Methods

The development of efficient synthesis methods for (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a significant area of research. A study by Ishii et al. (2002) describes a practical asymmetric synthetic route to this compound, which is important for its production and availability for further applications (Ishii, Kanai, Higashiyama, & Mikami, 2002).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a valuable resource for this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include new synthetic methods, new reactions, potential applications, and so on.


For a specific compound like “(S)-4,4,4-Trifluoro-3-hydroxybutyric acid”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are less studied or not widely recognized.


properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

CAS RN

128899-79-6
Record name (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 3
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 4
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 5
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 6
Reactant of Route 6
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Citations

For This Compound
1
Citations
MA Rueping - 2002 - research-collection.ethz.ch
1. Abstract The polyester poly ((R)-3-hydroxybutanoate)(PHB) is a natural biopolymer that is produced by a variety of microorganisms for use as an intracellular carbon source, as an …
Number of citations: 1 www.research-collection.ethz.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.